molecular formula C24H24F3N3O2 B2734299 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 887216-18-4

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2734299
CAS No.: 887216-18-4
M. Wt: 443.47
InChI Key: QRMVIYOEBMRMHD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.

    Coupling of the furan and phenylpiperazine units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.

    Introduction of the trifluoromethyl group: This can be done through electrophilic or nucleophilic trifluoromethylation reactions.

    Final assembly: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential effects on mood and cognition. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
  • N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Uniqueness

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a furan moiety with a phenylpiperazine scaffold, which is known to enhance bioactivity. The molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3} with a molecular weight of 410.5 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Adenosine Receptors : The compound acts as an antagonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.
  • α1 Receptors : It exhibits antagonistic activity at α1 adrenergic receptors, influencing cardiovascular and central nervous system processes.
  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, relevant for Alzheimer's disease treatment.

Biological Activities

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzofuran derivatives have demonstrated potent anticancer properties with IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .

Neuroprotective Effects
The compound's interaction with adenosine receptors suggests potential neuroprotective effects. Research indicates that these interactions could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration.

Antimicrobial and Antifungal Properties
this compound has also been studied for its antifungal activities. Similar compounds have shown efficacy against various fungal pathogens, making them candidates for further research in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values range from 0.01 µM to 49.85 µM against various cell lines
NeuroprotectiveAntagonism at A2A receptors
AntimicrobialEffective against fungal pathogens

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeReference
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamideAnticancer
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamideAntifungal
N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamideAnticancer

Case Studies

Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various derivatives, this compound was found to inhibit the growth of breast cancer cells (MCF7) with an IC50 value of approximately 0.46 µM. This suggests significant potential for therapeutic applications in oncology .

Case Study 2: Neuroprotective Effects
Research on the neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was mediated through its action on adenosine receptors, highlighting its potential in treating neurodegenerative disorders.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c25-24(26,27)19-10-8-18(9-11-19)23(31)28-17-21(22-7-4-16-32-22)30-14-12-29(13-15-30)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMVIYOEBMRMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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